Desbutylhalofantrine

Antimalarial activity Plasmodium falciparum Multidrug resistance

Desbutylhalofantrine (DHF, also referred to as N-desbutylhalofantrine, monodesbutylhalofantrine, or Hfm) is the principal active metabolite of the antimalarial drug halofantrine, formed via CYP3A4-mediated N-dealkylation. It belongs to the phenanthrene-methanol class of amino alcohol antimalarials, structurally related to quinine and lumefantrine, and demonstrates equipotent in vitro antimalarial activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum strains relative to its parent compound.

Molecular Formula C22H22Cl2F3NO
Molecular Weight 444.3 g/mol
CAS No. 69756-48-5
Cat. No. B1198806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesbutylhalofantrine
CAS69756-48-5
Synonyms1,3-dichloro-6-trifluoromethyl-9-phenanthryl-3-(n-butyl)aminopropanol
DCTFMP
desbutylhalofantrine
monodesbutylhalofantrine
Molecular FormulaC22H22Cl2F3NO
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCCCCNCCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O
InChIInChI=1S/C22H22Cl2F3NO/c1-2-3-7-28-8-6-21(29)19-12-18-17(10-14(23)11-20(18)24)16-9-13(22(25,26)27)4-5-15(16)19/h4-5,9-12,21,28-29H,2-3,6-8H2,1H3
InChIKeyFYHCHSNOXWVJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desbutylhalofantrine (CAS 69756-48-5): Equipotent Halofantrine Metabolite for Antimalarial Research and Cardiac Safety Profiling


Desbutylhalofantrine (DHF, also referred to as N-desbutylhalofantrine, monodesbutylhalofantrine, or Hfm) is the principal active metabolite of the antimalarial drug halofantrine, formed via CYP3A4-mediated N-dealkylation . It belongs to the phenanthrene-methanol class of amino alcohol antimalarials, structurally related to quinine and lumefantrine, and demonstrates equipotent in vitro antimalarial activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum strains relative to its parent compound . The compound has been the subject of a U.S. patent (US 5,711,966) claiming its use as a potentially safer alternative to halofantrine for malaria treatment .

Why Desbutylhalofantrine Cannot Be Substituted with Halofantrine or Other Arylmethanol Antimalarials Without Quantitative Justification


Although desbutylhalofantrine retains the antimalarial potency of its parent drug halofantrine, the two compounds exhibit pharmacokinetically and pharmacodynamically distinct profiles that preclude simple interchange. Desbutylhalofantrine demonstrates a substantially longer mean residence time (MRT of 102 h vs. 71 h for halofantrine) and delayed time to peak plasma concentration (tmax of 56 h vs. 15 h) following oral halofantrine administration , creating different exposure timelines. Critically, desbutylhalofantrine and halofantrine differ in their cardiac ion channel blocking profiles: desbutylhalofantrine shows approximately 3.3-fold lower affinity for the hERG potassium channel (IC50 71.7 nM vs. 21.6 nM for halofantrine) , and in isolated perfused heart models, desbutylhalofantrine produced minimal QT interval prolongation relative to baseline, in contrast to halofantrine's significant QT prolongation . These quantitative differences in both pharmacokinetic disposition and cardiac electrophysiological effects mean that assumptions of therapeutic equivalence or safety interchangeability between halofantrine and desbutylhalofantrine are not supported by the available evidence.

Desbutylhalofantrine Quantitative Differentiation Evidence: Comparator-Based Selection Data for Scientific Procurement


Antimalarial Equipotency Confirmed Against Multidrug-Resistant P. falciparum: Desbutylhalofantrine vs. Halofantrine

The in vitro antimalarial activity of desbutylhalofantrine against multidrug-resistant Plasmodium falciparum is equivalent to that of its parent drug halofantrine. In a 1992 study using the semi-microtest against chloroquine-resistant clones FCM 29 (Cameroon) and FCM 6 (Thailand), the IC50 values of halofantrine and N-desbutylhalofantrine fell within a similar range . This equipotency was subsequently confirmed at the enantiomer level: the mean IC50 values (± SD) of the two N-desbutylhalofantrine enantiomers against the multidrug-resistant P. falciparum FCM 29/Cameroon clone were 2.07 ± 0.41 and 1.70 ± 0.33 nmol/L, respectively, with the enantiomers of the metabolite showing the same antimalarial activity as those of the parent compound .

Antimalarial activity Plasmodium falciparum Multidrug resistance IC50 In vitro potency

hERG Potassium Channel Block Affinity: Desbutylhalofantrine Demonstrates 3.3-Fold Lower Potency Than Halofantrine

In a direct comparative whole-cell patch-clamp study using human embryonic kidney (HEK 293) cells stably expressing wild-type hERG K+ channels, halofantrine blocked the hERG current with a half-maximal inhibitory concentration (IC50) of 21.6 nM (n=31 cells), whereas its metabolite N-desbutylhalofantrine exhibited an IC50 of 71.7 nM (n=18 cells) . This represents a 3.3-fold rightward shift in the concentration-response curve for the metabolite. However, both compounds produced concentration-dependent block requiring channel activation, and drug washout or cell hyperpolarization resulted in minimal current recovery, consistent with virtually irreversible binding for both compounds . The study authors concluded that 'the gain in the safety margin for QT interval prolongation-related cardiotoxicity is minimal' .

hERG channel Cardiotoxicity QT prolongation Patch-clamp electrophysiology Cardiac safety pharmacology

Functional QT Interval Effect in Isolated Perfused Heart: Desbutylhalofantrine Shows Minimal QT Prolongation Relative to Baseline vs. Halofantrine

Wesche et al. (2000) examined the effects of halofantrine and its active metabolite N-desbutylhalofantrine on cardiac repolarization in an isolated perfused heart model. Halofantrine was able to prolong the QT interval, whereas N-desbutylhalofantrine had minimal effect on the QT interval relative to baseline . This functional cardiac electrophysiology finding complements the hERG channel data by demonstrating that the 3.3-fold difference in hERG IC50 translates into a qualitatively distinct functional outcome at the whole-organ level. The study further examined stereoisomer-specific effects and confirmed that the cardiotoxicity of halofantrine is primarily attributable to the parent drug rather than its desbutyl metabolite. The authors concluded that 'N-desbutylhalofantrine may have potential as a safer antimalarial drug' .

QT interval prolongation Isolated perfused heart Cardiac repolarization Ex vivo electrophysiology Antiarrhythmic safety

Pharmacokinetic Differentiation: Extended Mean Residence Time and Delayed Peak Concentration of Desbutylhalofantrine vs. Halofantrine in Malaria Patients

In a clinical pharmacokinetic study of six adult male Melanesian patients with uncomplicated falciparum malaria receiving halofantrine hydrochloride (500 mg at 0, 6, and 12 h; total 1.5 g), both the parent drug halofantrine (HAL) and its principal metabolite N-desbutylhalofantrine (BHAL) were quantified . The following mean pharmacokinetic parameters were determined: for HAL vs. BHAL respectively — Cmax = 896 vs. 491 ng/mL; tmax = 15 vs. 56 h; elimination half-life (t½) = 91 vs. 79 h; and mean residence time (MRT) = 71 vs. 102 h . Notably, the MRT of desbutylhalofantrine exceeds that of halofantrine by approximately 44% (102 vs. 71 h), indicating substantially longer systemic persistence of the metabolite. All patients responded to treatment with a mean parasite clearance time of 52.7 h and mean fever clearance time of 33.8 h .

Pharmacokinetics Mean residence time Elimination half-life Plasma concentration Drug exposure

Multi-Ion Channel Selectivity Profile: Desbutylhalofantrine Shows Broader Margins Against Cardiac Calcium and Sodium Channels Than Halofantrine

A physiologically based pharmacokinetic (PBPK) modeling study presented at PAGE 2025 reported the IC50 values of halofantrine (HAL) and desbutylhalofantrine (DB-HAL) against three major cardiac ion currents: IKr (hERG), ICa (L-type calcium), and INa (sodium) . The IC50 values for HAL vs. DB-HAL were: IKr = 0.0216 vs. 0.0717 µM (3.3-fold difference, consistent with Mbai et al. 2002 ); ICa = 1.9 vs. 6.55 µM (3.4-fold difference); and INa = 331.2 vs. 6.71 µM (49-fold difference) . The profoundly lower sodium channel blocking potency of desbutylhalofantrine (6.71 µM) compared to halofantrine (331.2 µM) represents the largest differential across the three ion channels tested, suggesting a fundamentally altered cardiac ion channel interaction profile for the metabolite. The PBPK model incorporated these parameters into a Cardiac Safety Simulator v2.1 to predict drug-triggered ECG modifications .

Ion channel pharmacology IKr ICa INa Cardiac action potential PBPK modeling Safety margin

Desbutylhalofantrine Procurement Applications: Research and Industrial Use Cases Derived from Quantitative Evidence


Cardiac Safety Pharmacology Studies: Dissociating Antimalarial Efficacy from hERG-Mediated Cardiotoxicity

Desbutylhalofantrine is the compound of choice for structure-cardiotoxicity relationship (STR) studies within the phenanthrene-methanol antimalarial class. Its 3.3-fold lower hERG affinity (IC50 71.7 vs. 21.6 nM) and minimal QT prolongation in isolated perfused heart models, contrasted with equipotent antimalarial activity against multidrug-resistant P. falciparum (IC50 ~1.7-2.1 nmol/L), make it an essential tool for probing whether antimalarial potency can be maintained while reducing proarrhythmic liability . The multi-ion channel profile (IKr, ICa, INa) further supports its use in CiPA-aligned integrated cardiac risk assessment workflows .

Pharmacokinetic/Pharmacodynamic Modeling of Extended-Exposure Antimalarial Metabolites

With a mean residence time (MRT) of 102 hours — 44% longer than halofantrine's 71 hours — and a delayed tmax of 56 hours , desbutylhalofantrine is uniquely suited as a reference compound for PK/PD modeling studies investigating extended-exposure antimalarial regimens. Researchers designing sustained-release formulations or studying the pharmacokinetic tails of lipophilic antimalarials can use desbutylhalofantrine to model metabolite-driven efficacy persistence and its implications for resistance selection pressure.

In Vitro Antimalarial Resistance Mechanism Studies Using an Equipotent, Structurally Distinct Probe

Given that desbutylhalofantrine is antimalarial-equipotent to halofantrine (enantiomer IC50 values of 2.07 ± 0.41 and 1.70 ± 0.33 nmol/L against multidrug-resistant P. falciparum FCM 29) but differs by the absence of the N-butyl group , it serves as an ideal comparative probe for mapping structure-activity relationships (SAR) of phenanthrene-methanol antimalarials at their parasite targets. Laboratories studying PfCRT-mediated resistance or heme detoxification pathway inhibition can employ desbutylhalofantrine alongside halofantrine to determine whether the N-desbutyl modification alters susceptibility profiles in resistant field isolates .

Reference Standard for Bioanalytical Method Development and Metabolite Monitoring

Desbutylhalofantrine is the principal circulating metabolite of halofantrine and is routinely co-quantified with the parent drug in validated LC-UV and HPLC assays . Procurement of pure desbutylhalofantrine reference material is essential for clinical pharmacology laboratories and CROs developing or validating bioanalytical methods for therapeutic drug monitoring of halofantrine-based antimalarial regimens, where accurate quantification of the equipotent metabolite is critical for exposure-response analysis.

Quote Request

Request a Quote for Desbutylhalofantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.